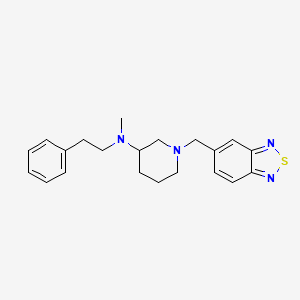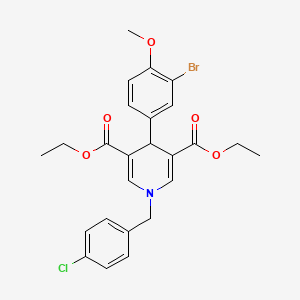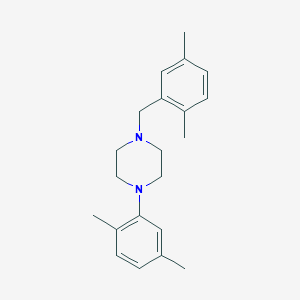
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a synthetic compound that belongs to the family of piperazine derivatives. CPP has been widely studied due to its potential application in scientific research, particularly in the field of neuroscience.
作用機序
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as an antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate, an excitatory neurotransmitter. This blockade of NMDA receptors can lead to a decrease in calcium influx into the neuron, which can ultimately result in a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, decrease anxiety, and impair learning and memory. This compound has also been shown to have neuroprotective effects, which may be due to its ability to block NMDA receptors and prevent excitotoxicity.
実験室実験の利点と制限
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also a potent NMDA receptor antagonist, making it an ideal tool for studying the role of NMDA receptors in various physiological processes.
However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some non-specific effects, which can make it difficult to interpret the results of experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to maintain a consistent level of the compound in the brain over time.
将来の方向性
There are several future directions for research on 1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the role of NMDA receptors in psychiatric disorders, such as depression and schizophrenia. This compound has been shown to have antidepressant effects in animal studies, suggesting that it may be a useful tool for studying the underlying mechanisms of depression.
Another area of interest is the development of new compounds that are more selective for NMDA receptors. This compound has some non-specific effects, which can make it challenging to interpret the results of experiments. Therefore, developing more selective compounds could help to overcome this limitation.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential application in neuroscience research. This compound is a potent NMDA receptor antagonist that can be easily synthesized in large quantities. This compound has several advantages for lab experiments, including its stability and potency. However, there are also some limitations to using this compound, including its non-specific effects and short half-life. Future research on this compound could help to elucidate the role of NMDA receptors in various physiological and pathological processes.
合成法
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with cyclohexylmethyl chloride and 3-phenyl-2-propenal. The reaction yields this compound in high purity and yield, making it an ideal compound for scientific research.
科学的研究の応用
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential application in neuroscience research. This compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of NMDA receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning and memory. Therefore, this compound has been used to study the role of NMDA receptors in these processes.
特性
IUPAC Name |
1-(cyclohexylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1,3-4,7-9,12,20H,2,5-6,10-11,13-18H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCXTCDKZYAID-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)
![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)

![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)
![1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6024262.png)